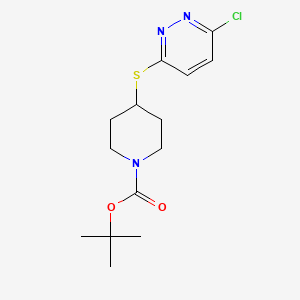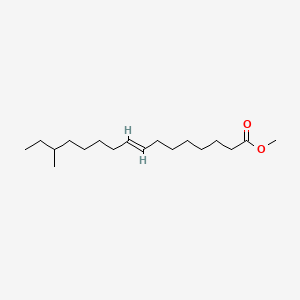
Methyl (E)-14-methylhexadec-8-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl (E)-14-methylhexadec-8-enoate is an organic compound belonging to the ester family. Esters are commonly known for their pleasant fragrances and are widely used in the flavor and fragrance industries. This particular compound is characterized by its long carbon chain and the presence of a double bond in the E-configuration, which can influence its chemical reactivity and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
Methyl (E)-14-methylhexadec-8-enoate can be synthesized through various methods. One common approach involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the transesterification of triglycerides derived from natural oils and fats. This process involves the reaction of triglycerides with methanol in the presence of a base catalyst, such as sodium methoxide, to produce the ester.
化学反应分析
Types of Reactions
Methyl (E)-14-methylhexadec-8-enoate can undergo various chemical reactions, including:
Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
Methyl (E)-14-methylhexadec-8-enoate has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and signaling.
Medicine: It may serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.
Industry: The compound is used in the production of fragrances and flavors due to its pleasant aroma.
作用机制
The mechanism of action of methyl (E)-14-methylhexadec-8-enoate depends on its specific application. In biological systems, it may interact with lipid membranes, influencing membrane fluidity and signaling pathways. The ester group can also undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can participate in various biochemical processes.
相似化合物的比较
Similar Compounds
Methyl tert-butyl ether: Another ester with different structural properties and applications.
Methyl isocyanate: A compound with a similar methyl group but different reactivity and applications.
Uniqueness
Methyl (E)-14-methylhexadec-8-enoate is unique due to its long carbon chain and the presence of a double bond in the E-configuration. This structural feature imparts specific chemical reactivity and physical properties that distinguish it from other esters.
属性
CAS 编号 |
56941-91-4 |
|---|---|
分子式 |
C18H34O2 |
分子量 |
282.5 g/mol |
IUPAC 名称 |
methyl (E)-14-methylhexadec-8-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-17(2)15-13-11-9-7-5-6-8-10-12-14-16-18(19)20-3/h5,7,17H,4,6,8-16H2,1-3H3/b7-5+ |
InChI 键 |
KXKSZSXMFYJWFU-FNORWQNLSA-N |
手性 SMILES |
CCC(C)CCCC/C=C/CCCCCCC(=O)OC |
规范 SMILES |
CCC(C)CCCCC=CCCCCCCC(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Aminoethyl)-2-azaspiro[4.5]decan-8-amine](/img/structure/B13971399.png)

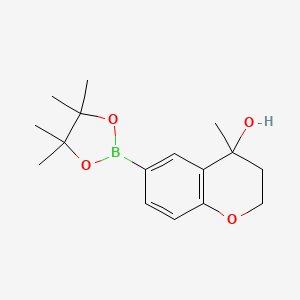
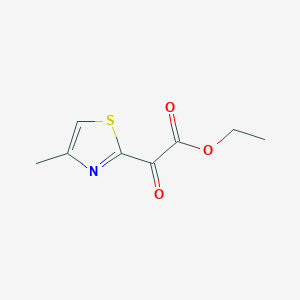
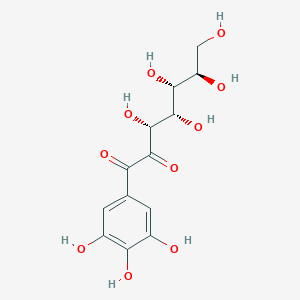

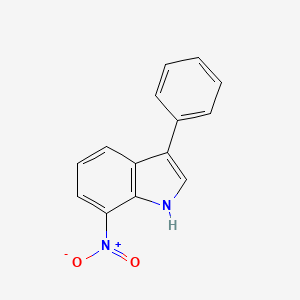


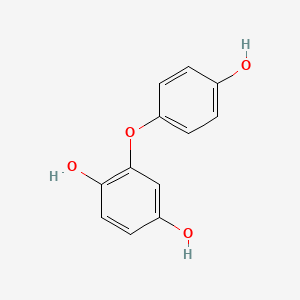
![1-Bromo-3-[1-(bromomethyl)cyclopropyl]benzene](/img/structure/B13971466.png)

